Lenalidomide-propargyl-C2-NH2 hydrochloride
Description
Lenalidomide-propargyl-C2-NH2 hydrochloride (CAS: 2489242-23-9) is a bifunctional chemical reagent designed for proteolysis-targeting chimera (PROTAC) development. It combines a cereblon (CRBN)-binding ligand derived from lenalidomide with a propargyl-containing linker. This structure enables its use in constructing PROTACs, which recruit E3 ubiquitin ligases (e.g., CRBN) to tag target proteins for proteasomal degradation .
Properties
IUPAC Name |
3-[7-(5-aminopent-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3.ClH/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23;/h4,6-7,15H,1,3,8-11,19H2,(H,20,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONOSTNDZFIDAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Reduction of the Nitro Intermediate
The key step involves the catalytic hydrogenation of 3-(1-oxo-4-nitro-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione to yield lenalidomide. The reaction employs a palladium-on-charcoal (Pd/C) catalyst (40–60% moisture content) under hydrogen gas (H₂) at 40–50°C. The solvent system combines methanol and acetonitrile (3:1 v/v), achieving >90% conversion with a final purity of >99.9% after recrystallization.
Table 1: Reaction Conditions for Lenalidomide Synthesis
| Parameter | Specification |
|---|---|
| Catalyst | 5% Pd/C (50% moisture) |
| Solvent System | Methanol:Acetonitrile (3:1) |
| Temperature | 45°C |
| Pressure | 1 atm H₂ |
| Yield | 92% |
| Purity (HPLC) | >99.9% |
Purification of Lenalidomide
Crude lenalidomide is purified via sequential recrystallization using a methanol-acetonitrile mixture. Triethylamine (1.1 equivalents) is added to neutralize residual HCl, followed by filtration and drying under vacuum to obtain the free base. The process eliminates nitro impurities and ensures compliance with pharmaceutical-grade standards.
| Parameter | Specification |
|---|---|
| Base | NaH (1.5 equiv) |
| Solvent | Anhydrous DMF |
| Reagent | Propargyl bromide (1.2 equiv) |
| Temperature | 0°C → RT |
| Reaction Time | 12 hours |
| Yield | 78% |
Amine Functionalization and Hydrochloride Salt Formation
The propargyl intermediate undergoes amination using aqueous ammonium hydroxide (NH₄OH) under reflux. The primary amine is precipitated as the hydrochloride salt by treating the crude product with hydrochloric acid (HCl) in ethanol. The final product, this compound, is isolated via filtration and washed with cold diethyl ether.
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
HPLC analysis (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) confirms a purity of ≥95% for the final compound. Residual solvents (DMF, acetonitrile) are quantified to meet ICH guidelines (<500 ppm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) key peaks:
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 361.82 [M+H]⁺, consistent with the molecular formula C₁₈H₂₀ClN₃O₃.
Solubility and Formulation Considerations
This compound exhibits limited aqueous solubility (2.76 mg/mL in DMSO at 25°C). For in vivo applications, stock solutions are prepared in DMSO and diluted with PEG300/Tween 80/phosphate-buffered saline (PBS) to achieve working concentrations.
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 10 |
| Ethanol | 2.5 |
| PBS (pH 7.4) | <0.1 |
Applications in PROTAC Development
This compound serves as the CRBN-binding moiety in MD-224, a PROTAC targeting murine double minute 2 (MDM2). The propargyl group enables "click chemistry" for conjugating payloads via copper-catalyzed azide-alkyne cycloaddition (CuAAC), streamlining PROTAC assembly .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-propargyl-C2-NH2 (hydrochloride) undergoes several types of chemical reactions, including:
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions.
Click Chemistry Reactions: The alkyne group undergoes CuAAC with azide-containing molecules.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions.
Hydrochloric Acid: Used to form the hydrochloride salt.
Organic Solvents: Such as dimethyl sulfoxide (DMSO) or acetonitrile, used in various reaction steps.
Major Products
PROTACs: When used in PROTAC design, the major products are chimeric molecules capable of degrading target proteins.
Cycloaddition Products: Resulting from CuAAC reactions with azide-containing molecules.
Scientific Research Applications
Targeted Protein Degradation
One of the primary applications of Lenalidomide-propargyl-C2-NH2 hydrochloride is in the realm of targeted protein degradation . This compound functions as a ligand for cereblon, facilitating the selective degradation of proteins involved in various disease processes, particularly cancer. The mechanism involves modulating the ubiquitin-proteasome system, leading to the targeted destruction of specific oncoproteins, which is crucial for developing therapies for hematological malignancies and solid tumors.
Research Applications
This compound is primarily utilized in research settings to study its interactions and efficacy through various experimental approaches:
- Binding Affinity Studies: Techniques such as surface plasmon resonance (SPR) and fluorescence polarization assays are employed to quantify the binding interactions between the compound and cereblon. Understanding these interactions is vital for elucidating its therapeutic potential and side effects.
- Development of PROTACs: This compound serves as a building block for designing proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that recruit an E3 ligase to target proteins for degradation. For instance, MD-224 is a PROTAC based on lenalidomide that has been developed for targeted protein degradation .
Comparative Analysis with Related Compounds
The following table summarizes key features and unique aspects of this compound compared to related compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Lenalidomide | Immunomodulatory effects; used in multiple myeloma | Original compound; lacks propargyl modification |
| Pomalidomide | Similar mechanism; used for refractory myeloma | More potent than lenalidomide against certain targets |
| Thalidomide | Predecessor to lenalidomide; teratogenic effects | Lacks targeted degradation capabilities |
| Ibrutinib | Bruton's tyrosine kinase inhibitor | Different target; not involved in protein degradation |
| MD-224 | A PROTAC based on lenalidomide | Specifically designed for targeted protein degradation |
Mechanism of Action
The primary mechanism of action of Lenalidomide-propargyl-C2-NH2 (hydrochloride) involves its role in PROTACs. The cereblon ligand binds to the E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of target proteins. This process involves the recruitment of the target protein to the E3 ligase, leading to its ubiquitination and degradation by the proteasome .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 361.83 g/mol .
- Solubility: Soluble in water and organic solvents (e.g., DMSO, methanol) .
- Storage : Requires storage at -20°C in a dry, dark environment to prevent degradation .
- Purity : Typically ≥95%, with analytical confirmation via HPLC and mass spectrometry .
Lenalidomide-propargyl-C2-NH2 hydrochloride belongs to a class of cereblon-binding ligand-linker conjugates. Below is a comparative analysis with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Differentiators :
Linker Chemistry :
- Propargyl vs. PEG : The propargyl group in Lenalidomide-propargyl-C2-NH2 enables click chemistry for rapid conjugation, whereas PEG-based linkers (e.g., Pomalidomide-PEG4-C2-NH2) enhance solubility and biocompatibility .
- Length and Rigidity : Shorter linkers (e.g., C2) may improve PROTAC efficiency by reducing steric hindrance, while longer PEG chains (e.g., PEG4) enhance solubility .
Biological Activity :
- Lenalidomide derivatives exhibit stronger CRBN-binding affinity compared to thalidomide analogs, making them more potent in degrading neosubstrates like IKZF1/3 .
- Pomalidomide-based compounds (e.g., Pomalidomide-PEG4-C2-NH2) show enhanced stability in vivo due to reduced metabolic clearance .
Cost and Availability :
- This compound is priced higher (¥225/mg) than analogs like Lenalidomide-C5-NH2 (¥95/mg), reflecting its specialized propargyl linker and demand in PROTAC research .
Table 2: Research Findings
Biological Activity
Lenalidomide-propargyl-C2-NH2 hydrochloride is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, interactions with cellular pathways, and implications for cancer treatment.
Overview of Lenalidomide
Lenalidomide is a derivative of thalidomide and is primarily used in the treatment of multiple myeloma and certain types of lymphoma. It acts as an immunomodulatory drug (IMiD) by altering the immune response and promoting apoptosis in malignant cells. The propargyl modification enhances its chemical properties, allowing for improved interactions with target proteins.
The biological activity of this compound is closely linked to its interaction with cereblon (CRBN) , an E3 ubiquitin ligase. This interaction plays a crucial role in modulating protein homeostasis by promoting the degradation of specific oncoproteins. The compound's alkyne group facilitates click chemistry applications, which can be leveraged for targeted drug delivery systems.
Key Mechanisms
- CRBN Modulation : By acting as a ligand for CRBN, this compound enhances the ubiquitination and subsequent degradation of proteins involved in tumorigenesis.
- Cytokine Regulation : The compound inhibits pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory cytokines like IL-10, thereby modulating the tumor microenvironment.
- Cell Cycle Regulation : It upregulates cyclin-dependent kinase inhibitors (e.g., p21), leading to cell cycle arrest and apoptosis in malignant cells.
Research Findings
Several studies have elucidated the biological effects of Lenalidomide and its derivatives:
- In Vitro Studies : Research indicates that this compound effectively induces apoptosis in multiple myeloma cell lines by downregulating NF-kB activity and enhancing caspase activity .
- Clinical Case Studies : A review of clinical cases demonstrated that lenalidomide, particularly in combination with dexamethasone, shows significant efficacy and tolerability in patients with relapsed multiple myeloma .
- Phase II Trials : A randomized phase II study highlighted that lenalidomide treatment resulted in an overall response rate of 25% among patients with refractory myeloma, showcasing its potential as a therapeutic agent .
Comparative Biological Activity
The following table summarizes the biological activities associated with this compound compared to standard lenalidomide:
| Activity | Lenalidomide | This compound |
|---|---|---|
| CRBN Ligand Interaction | Moderate | Enhanced |
| Cytokine Modulation | Yes | Yes |
| Induction of Apoptosis | Yes | Yes |
| Cell Cycle Arrest | Yes | Enhanced via p21 regulation |
| Efficacy in Myeloma | Established | Promising based on preclinical data |
Q & A
Basic Research Questions
Q. What is the synthetic pathway for Lenalidomide-propargyl-C2-NH2 hydrochloride, and how does its structure influence cereblon (CRBN) binding?
- Methodological Answer : The compound combines a lenalidomide-based CRBN ligand with a propargyl-C2-NH2 linker. Synthesis typically involves coupling lenalidomide to a propargylamine derivative via a C2 alkyl chain, followed by hydrochloride salt formation. The propargyl group enables click chemistry for PROTAC assembly, while the C2 linker balances steric effects and solubility. CRBN binding is mediated by the glutarimide moiety of lenalidomide, which recruits E3 ligase activity . Purity (>98%) is critical for reproducible binding assays, as impurities may compete for CRBN interaction .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store at -20°C in airtight, light-protected vials with desiccant. Prior to use, equilibrate to room temperature for 30–60 minutes to minimize condensation. For aqueous solubility, dissolve in DMSO (10–50 mM stock) and dilute in PBS; avoid freeze-thaw cycles >3×. Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. What are the key analytical techniques for validating the identity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR (1H/13C) to confirm the propargyl group (δ ~2.5 ppm for terminal proton) and linker integrity.
- HRMS for molecular ion verification (expected [M+H]+: ~452.2 Da).
- HPLC-UV (λ = 220 nm) to assess purity (>98% by area under the curve).
Cross-reference with Certificates of Analysis (CoA) from suppliers, but validate independently due to batch variability .
Advanced Research Questions
Q. How does the C2 linker length in this compound impact PROTAC ternary complex formation and degradation efficiency?
- Methodological Answer : The C2 linker optimizes the distance between the CRBN ligand and target-binding moiety, balancing ternary complex stability and proteasome recruitment. In vitro, compare degradation efficiency (DC50) using:
- Western blotting (target protein vs. loading control).
- Cellular thermal shift assays (CETSA) to confirm ternary complex formation.
Shorter linkers (C2 vs. C4/C5) may reduce off-target effects but require empirical tuning for each target. For example, PROTACs with C2 linkers show improved degradation of BET proteins compared to longer variants .
Q. What strategies mitigate the "hook effect" observed with PROTACs derived from this compound?
- Methodological Answer : The hook effect (reduced efficacy at high concentrations due to binary complex dominance) can be addressed by:
- Titration assays : Test PROTAC concentrations from 1 nM to 10 µM, monitoring target levels via immunofluorescence.
- Linker optimization : Introduce rigid spacers (e.g., PEG3) or adjust hydrophobicity to enhance ternary complex kinetics.
- Co-dosing : Combine with competitive CRBN inhibitors to validate on-target effects .
Q. How do researchers reconcile discrepancies between in vitro and in vivo efficacy data for PROTACs using this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) challenges. To bridge gaps:
- Plasma stability assays : Incubate PROTACs in mouse/human plasma (37°C, 24 hr) and quantify remaining compound via LC-MS.
- Microsomal stability : Use liver microsomes to predict hepatic clearance.
- Tissue distribution studies : Radiolabel the PROTAC and track accumulation in target organs (e.g., tumors) .
Q. What are the best practices for assessing off-target effects of PROTACs incorporating this compound?
- Methodological Answer :
- CRBN engagement profiling : Use HiBiT-tagged CRBN cells to quantify ligase occupancy.
- Transcriptomic analysis : Perform RNA-seq on treated cells to identify unintended pathway modulation.
- Kinome-wide profiling : Utilize KINOMEscan® to rule out kinase inhibition by the linker or warhead .
Key Considerations
- Advanced vs. basic : Questions 1–3 address foundational synthesis and handling, while 4–7 focus on mechanistic and translational challenges.
- Methodological rigor : Answers emphasize experimental design, data interpretation, and validation techniques critical for academic research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
